Validated CHK1 Inhibitory Activity in Biochemical Assays
This compound demonstrates potent, quantifiable inhibition of Checkpoint Kinase 1 (CHK1). In a microfluidic assay using a peptide substrate, the compound exhibited an IC50 of 6.10 nM [1]. A separate DELFIA-based competitive inhibition assay against human CHK1 reported a higher IC50 of 13 nM [1], highlighting a degree of assay-dependent variance typical for kinase inhibitors. This activity profile positions it as a useful tool for exploring CHK1 biology, distinct from structurally related compounds lacking this specific regioisomeric configuration.
| Evidence Dimension | In vitro CHK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 6.10 nM (microfluidic assay) and 13 nM (DELFIA assay) [1] |
| Comparator Or Baseline | Class of CHK1 inhibitors (e.g., LY2880070 with IC50 < 1 nM ) |
| Quantified Difference | Approximately 6- to >13-fold less potent than the clinical candidate LY2880070, but with a defined activity range suitable for tool compound applications. |
| Conditions | In vitro biochemical assays; 6.10 nM value from a microfluidic assay with 5-FAM-labeled peptide substrate; 13 nM value from a DELFIA assay [1]. |
Why This Matters
The defined IC50 range (6.10-13 nM) provides a quantitative benchmark for experimental design and data interpretation in CHK1-focused research programs.
- [1] BindingDB. (n.d.). BDBM50359807 (CHEMBL1928705). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359807 View Source
